4-Benzyloxy-thiobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

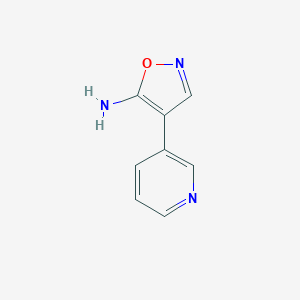

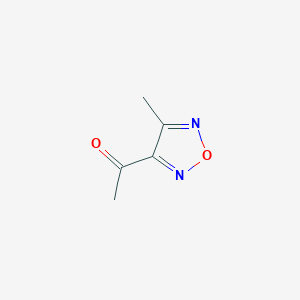

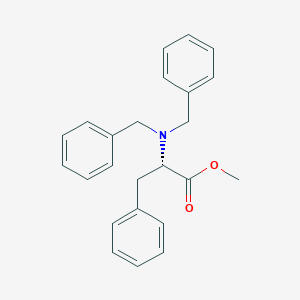

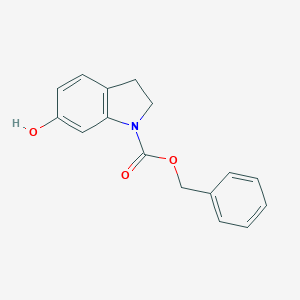

4-Benzyloxy-thiobenzamide is a compound of interest in various chemical studies. It belongs to a class of chemicals that include benzamides and thiobenzamides, which are often studied for their interesting chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of related compounds involves several chemical reactions, often starting with basic benzamide or thiobenzamide structures. For example, Saeed et al. (2010) detailed the synthesis of a compound with a benzamide moiety attached to a thiourea nucleus, which is similar in structure to 4-Benzyloxy-thiobenzamide (Saeed, Erben, Abbas, & Flörke, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray diffraction. For instance, Saeed et al. (2010) used this method to analyze the crystal structure of their synthesized compound (Saeed, Erben, Abbas, & Flörke, 2010).

Chemical Reactions and Properties

Compounds like 4-Benzyloxy-thiobenzamide can undergo various chemical reactions, forming new derivatives and products. For example, Hikawa et al. (2012) described a palladium-catalyzed reaction involving a benzamide, leading to the synthesis of quinazolinones (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Wissenschaftliche Forschungsanwendungen

-

Luminescent Properties Study in Lanthanide Coordination Compounds

- Field : Chemistry

- Application : 4-Benzyloxy benzoic acid derivatives, including 4-Benzyloxy-thiobenzamide, have been used as ligands for the support of six lanthanide coordination compounds .

- Method : The new complexes were characterized by a variety of spectroscopic techniques and two of the Tb 3+ complexes have been structurally authenticated by single-crystal X-ray diffraction .

- Results : The incorporation of an electron-releasing substituent on position 3 of 4-benzyloxy benzoic acid increases the electron density of the ligand and consequently improves the photoluminescence of the Tb 3+ complexes .

-

Antioxidant and Antimicrobial Activity Study in Transition Metal Complexes

- Field : Biochemistry

- Application : 4-Benzyloxy-thiobenzamide has been used in the synthesis of transition metal complexes derived from Schiff base ligands, which were then tested for antioxidant and antimicrobial activity .

- Method : The compounds were evaluated for their in vitro antioxidant activity and antimicrobial activities against four bacterial strains and two fungal strains .

- Results : The synthesized metal (II) complexes showed high potency in decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands. The Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .

-

Anticancer and Anti-inflammatory Agents

- Field : Medicinal Chemistry

- Application : Novel benzimidazole derivatives, including 4-Benzyloxy-thiobenzamide, have been synthesized and tested for their in vitro anticancer and in vivo anti-inflammatory activities .

- Method : The compounds were determined by elemental analyses, FT-IR, mass, 1H and 13C NMR spectroscopy. They were screened for their in vitro anticancer, in vitro and in vivo anti-inflammatory activities .

- Results : Among the 15 derivatives, compound 6d induced maximum cell death in HeLa and A549 cell lines and compound 6a emerged as a potent anti-inflammatory agent .

-

Halogen Exchange Reaction

- Field : Organic Chemistry

- Application : 4-Benzyloxy-thiobenzamide has been used as a ligand in the halogen exchange reaction .

- Method : The specific method of application or experimental procedures for this application is not provided in the source .

- Results : The specific results or outcomes obtained for this application are not provided in the source .

-

Molecular Docking Studies

- Field : Bioinformatics

- Application : 4-Benzyloxy-thiobenzamide has been used in molecular docking studies of transition metal complexes derived from Schiff base ligands .

- Method : The molecular docking of ligand and its Cu (II) complex with enzyme C. albicans sterol 14-alpha demethylase was performed .

- Results : The results suggested the hydrophobic binding .

-

Amelioration of Retinal Diseases

- Field : Ophthalmology

- Application : 4-Benzyloxy-thiobenzamide has been used in the study of Peroxisome proliferator-activated receptor alpha (PPARα), which is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium .

- Method : The specific method of application or experimental procedures for this application is not provided in the source .

- Results : Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases .

Eigenschaften

IUPAC Name |

4-phenylmethoxybenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c15-14(17)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFQPUSTRDXEAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428913 |

Source

|

| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-thiobenzamide | |

CAS RN |

161975-22-0 |

Source

|

| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)